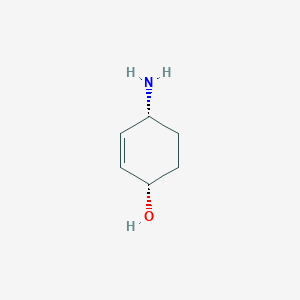

cis-4-Amino-2-cyclohexene-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(1S,4R)-4-aminocyclohex-2-en-1-ol |

InChI |

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h1,3,5-6,8H,2,4,7H2/t5-,6+/m0/s1 |

InChI Key |

FLVISPMJRQXJRG-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H](C=C[C@@H]1N)O |

Canonical SMILES |

C1CC(C=CC1N)O |

Origin of Product |

United States |

Synthetic Methodologies for Cis 4 Amino 2 Cyclohexene 1 Ol and Its Derivatives

Catalytic Hydrogenation and Reductive Amination Strategies

Catalytic hydrogenation and reductive amination are powerful tools for the synthesis of amino alcohols. These methods often employ transition metal catalysts and can be tailored to achieve high levels of stereoselectivity.

Diastereoselective Reduction Pathways

The diastereoselective synthesis of cis-4-Amino-2-cyclohexene-1-ol can be approached through the reduction of a suitable precursor, such as a β-enaminoketone derived from a cyclohexanedione. For instance, the reduction of an enaminoketone with sodium in a mixture of THF and isopropyl alcohol can lead to the formation of the corresponding amino alcohol. The stereochemical outcome of such reductions is influenced by the conformation of the starting material, with the hydride typically attacking from the less sterically hindered face to yield the cis product as the major isomer. nih.gov

Another strategy involves the stereoselective allylic substitution of a cyclohex-2-ene-1,4-diol (B1202594) derivative. This approach allows for the introduction of the amino group with defined stereochemistry. semanticscholar.org While not a direct reduction, it provides a pathway to chiral cis- and trans-4-aminocyclohex-2-enols.

| Precursor | Reagents and Conditions | Major Product | Diastereomeric Ratio (cis:trans) |

| β-Enaminoketone | Sodium, THF/isopropyl alcohol, room temperature | cis-3-Aminocyclohexanol derivative | 89:11 |

| meso-cyclohex-2-ene-1,4-diol derivative | Palladium catalyst, amine nucleophile | Chiral 4-aminocyclohex-2-enol | Varies with catalyst and nucleophile |

Enantioselective Approaches to Chiral Analogs

The synthesis of enantiomerically pure analogs of this compound is of significant interest for pharmaceutical applications. One effective method is the enantioselective deprotonation of cyclohexene (B86901) oxide using a chiral lithium amide, followed by trapping with an appropriate electrophile. This can yield chiral cyclohexenols with high enantiomeric excess. researchgate.net Subsequent introduction of the amino group would then lead to the desired chiral amino alcohol.

Asymmetric hydrosilylation of 2-cyclohexen-1-one, catalyzed by a chiral transition metal complex, provides another route to enantiomerically enriched cyclohexenols. researchgate.net The resulting chiral alcohol can then be converted to the target amino alcohol through further functional group manipulations.

| Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Cyclohexene oxide | Chiral lithium amide | (R)-2-Cyclohexen-1-ol | Up to 95% |

| 2-Cyclohexen-1-one | Chiral Zinc catalyst/Polymethylhydrosiloxane | (R)-2-Cyclohexen-1-ol | Up to 88% |

Cycloaddition Reactions and Post-Cycloaddition Transformations

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in the construction of six-membered rings and provide a powerful entry into the synthesis of cyclohexene derivatives. wikipedia.org

Diels-Alder Reactions for Cyclohexene Ring Formation

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. wikipedia.org The stereochemistry of the resulting adduct is well-defined, making this a highly stereospecific reaction. masterorganicchemistry.com By choosing appropriately substituted dienes and dienophiles, it is possible to construct a cyclohexene framework with the desired functionalities for subsequent conversion to this compound. For example, the reaction of a 1-amino-3-siloxy-1,3-butadiene with a suitable dienophile can lead to a highly functionalized cyclohexene adduct. orgsyn.org

The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on the diene and dienophile, often following the "ortho-para" rule. wikipedia.org This allows for predictable control over the placement of functional groups in the resulting cyclohexene ring.

| Diene | Dienophile | Product | Key Features |

| 1-Amino-3-siloxy-1,3-butadiene | Methyl acrylate | Functionalized cyclohexene | High reactivity and regioselectivity |

| 2,3-Dimethyl-1,3-butadiene | α-Nitrocinnamate | Substituted cyclohexene | Efficient reaction at high temperatures |

Subsequent Functional Group Interconversions

Following the Diels-Alder reaction, the resulting cycloadduct often requires further chemical modifications to arrive at the target molecule. These transformations, known as functional group interconversions, can include reduction of carbonyl groups, hydrolysis of silyl (B83357) enol ethers, and introduction or modification of amino and hydroxyl groups. orgsyn.org For instance, a silyl enol ether in the Diels-Alder adduct can be hydrolyzed under acidic conditions to reveal a ketone, which can then be stereoselectively reduced to the desired alcohol. orgsyn.org An amino group can be introduced via methods such as the Curtius rearrangement of a carboxylic acid derivative. researchgate.net

Ring-Opening Reactions of Cycloalkene Oxides and Bicyclic Intermediates

The ring-opening of epoxides and other strained cyclic intermediates with nucleophiles is a versatile method for the synthesis of 1,2-difunctionalized compounds, including amino alcohols. researchgate.net

The synthesis of this compound can be envisioned through the ring-opening of a suitable bicyclic precursor, such as a 7-oxabicyclo[2.2.1]heptene derivative. These bicyclic systems, often prepared via a Diels-Alder reaction between furan (B31954) and a dienophile, can undergo ring-opening upon treatment with an amine nucleophile. thieme-connect.com The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the starting bicyclic compound and the mechanism of the ring-opening reaction. For example, the reaction of 7-oxabicyclo[2.2.1]hept-5-en-2-one can lead to the formation of conduramine derivatives, which are aminocyclohexenetriols. thieme-connect.com

Alternatively, the regioselective and stereoselective ring-opening of a 3,4-epoxycyclohexene with an amine can provide a direct route to the target molecule. The success of this approach hinges on controlling the site of nucleophilic attack and the subsequent stereochemical outcome. The use of catalysts can significantly influence the regioselectivity of the epoxide opening. researchgate.net In general, nucleophilic attack on an unactivated epoxide occurs at the less substituted carbon with inversion of stereochemistry. researchgate.net

| Starting Material | Nucleophile/Reagents | Product | Stereochemical Outcome |

| 7-Oxabicyclo[2.2.1]hept-5-en-2-one derivative | Phthalimide, DEAD, PPh₃ | N-Substituted aminocyclohexenol | Mixture of diastereomers |

| Cyclohexene oxide | Various amines | β-Amino alcohol | Regio- and stereoselective |

Biocatalytic Synthesis Routes for Stereochemical Control

Biocatalysis provides an efficient and environmentally benign approach to the synthesis of chiral molecules. The high stereoselectivity of enzymes allows for the precise control of the stereochemistry of the final product, which is crucial for its biological activity.

Enzyme-Mediated Transformations and Reductions

The stereoselective synthesis of aminocyclohexanol derivatives can be achieved using a one-pot cascade reaction involving a keto reductase (KRED) and an amine transaminase (ATA). This approach has been successfully applied to the synthesis of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130). The process begins with the regioselective mono-reduction of the diketone to 4-hydroxycyclohexanone, catalyzed by a KRED. Subsequently, a stereoselective amination of the intermediate hydroxyketone is carried out by an ATA to yield the desired aminocyclohexanol isomer. d-nb.inforesearchgate.net

The choice of enzyme is critical for controlling the stereochemical outcome of the reaction. By selecting stereocomplementary amine transaminases, it is possible to synthesize both cis- and trans-4-aminocyclohexanol with high diastereomeric ratios. d-nb.inforesearchgate.net For instance, most transaminases exhibit a cis-selectivity. Molecular modeling studies have provided insights into the structural basis for this selectivity, suggesting that the binding orientation of the substrate in the enzyme's active site determines the stereochemistry of the product. researchgate.net

The following table summarizes the results of the reduction of 1,4-cyclohexanedione using different keto reductases.

| Enzyme | Enzyme Concentration | Conversion (%) | Diastereomeric Ratio (cis:trans) |

| KRED-1 | Cell lysate | >99 | 98:2 |

| KRED-2 | Cell lysate | >99 | 3:97 |

| LK-KRED | Cell lysate | >99 | 95:5 |

Reaction conditions: 50 mM 1,4-cyclohexanedione, 1.0 mM NAD(P)+, 100 mM propan-2-ol, 50 mM sodium phosphate (B84403) buffer (pH 7.0), 30°C, 12 h. d-nb.info

Process Optimization for Stereoisomeric Purity

Achieving high stereoisomeric purity is a key objective in the synthesis of chiral molecules. Process optimization plays a crucial role in maximizing the yield and selectivity of the biocatalytic reaction. This involves the careful selection of reaction parameters such as pH, temperature, substrate concentration, and co-solvents to ensure compatibility between the different enzymes in a cascade reaction and to avoid the formation of by-products. d-nb.info

In the synthesis of 4-aminocyclohexanol isomers, the compatibility of the KRED and ATA is essential for the efficiency of the one-pot process. d-nb.info The optimization of these parameters helps to balance the activities and stabilities of the enzymes and prevent inhibition. d-nb.info Furthermore, the use of continuous-flow systems with immobilized enzymes can enhance the productivity and allow for the synthesis of highly diastereopure products. For example, a continuous-flow process using an immobilized transaminase has been developed for the production of trans-4-substituted cyclohexane-1-amines with a diastereomeric excess of over 99%. nih.gov This approach takes advantage of dynamic isomerization through a ketone intermediate to yield the thermodynamically more stable trans-isomer. nih.gov

Total Synthesis Strategies of Complex Molecules Utilizing the Scaffold

The highly functionalized and stereochemically defined nature of this compound and its derivatives makes them valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. The strategic incorporation of this scaffold can significantly simplify the synthetic route and introduce key stereocenters with high fidelity.

While direct examples of the use of this compound were not found in the provided search results, the utility of related cyclohexene and aminocyclohexanol structures is well-documented. For instance, highly functionalized cyclohexenes derived from benzene (B151609) have been utilized in the synthesis of the alkaloid γ-lycorane. researchgate.net This synthesis demonstrates the power of using pre-functionalized cyclic scaffolds to construct complex molecular architectures. The regio- and stereocontrol achieved in the preparation of these cyclohexene derivatives is crucial for their successful application in total synthesis. researchgate.net

The development of efficient synthetic routes to chiral amino alcohols and their derivatives continues to be an important area of research, driven by the demand for enantiomerically pure compounds in various fields of chemistry and medicine. Biocatalytic methods, with their inherent selectivity and sustainability, offer a promising avenue for the production of these valuable molecules.

Chemical Reactivity and Mechanistic Investigations of Cis 4 Amino 2 Cyclohexene 1 Ol

Transformations Involving the Hydroxyl Functionality

The secondary allylic alcohol in cis-4-Amino-2-cyclohexene-1-ol is a key site for various chemical transformations. Its reactivity is influenced by the presence of the neighboring double bond and the amino group at the 4-position.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The presence of the amino group might require protection prior to this reaction to avoid competing N-alkylation.

Table 1: Representative Esterification and Etherification Reactions of Analogous Cyclohexanol Derivatives Note: This data is based on analogous compounds and is intended to be representative of the expected reactivity.

| Reactant | Reagent | Product | Conditions | Yield (%) |

| trans-4-Acetamidocyclohexanol | Acetic anhydride (B1165640) | trans-4-Acetamidocyclohexanol acetic ester | Reflux in ethyl acetate, followed by cooling | 48 patsnap.com |

| 2,6-Dibromophenol | Methoxymethyl chloride (MOMCl), NaH | 2,6-Dibromo-1-(methoxymethoxy)benzene | THF, 0 °C to 25 °C | 97 |

Oxidation and Dehydration Processes

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-amino-2-cyclohexen-1-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation or reaction with the amino group and the double bond. Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often preferred for the oxidation of allylic alcohols. Studies on the oxidation of 2-cyclohexen-1-ol (B1581600) have shown that cyclic ketones are the major products mdpi.com. The oxidation of cyclohexene (B86901) with certain catalysts can also yield 2-cyclohexene-1-ol and 2-cyclohexene-1-one rsc.org.

Dehydration of this compound under acidic conditions is expected to lead to the formation of a conjugated diene system. The mechanism typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the diene. The regioselectivity of this elimination would be influenced by the stability of the resulting diene.

Table 2: Examples of Oxidation and Dehydration of Related Cyclohexenol Derivatives Note: This data is based on analogous compounds and is intended to be representative of the expected reactivity.

| Reactant | Reagent/Conditions | Product | Observations/Yield |

| 2-Cyclohexen-1-ol | Atomic oxygen on Au(111) | 2-Cyclohexen-1-one | Major product mdpi.com |

| Cyclohexanol | 85% Phosphoric acid, heat | Cyclohexene | Dehydration to form an alkene |

Reactions of the Amino Group

The primary amino group in this compound is a nucleophilic center and can participate in a variety of reactions, including acylation and alkylation, as well as in the construction of nitrogen-containing heterocycles.

Amidation of the amino group can be readily achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, N-acylated derivatives of 2-(trans-4-aminocyclohexyl)acetic acid ethyl ester have been synthesized, indicating the feasibility of acylating the amino group in such systems.

Alkylation of the amino group can be performed using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction can lead to mono- or di-alkylated products, and the degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents. As with etherification, chemoselectivity between N- and O-alkylation can be a challenge and may necessitate the use of protecting groups.

Table 3: Representative Amidation and Alkylation Reactions of Analogous Aminocyclohexane Derivatives Note: This data is based on analogous compounds and is intended to be representative of the expected reactivity.

| Reactant | Reagent | Product | Yield (%) |

| 2-(trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride | N,N-dimethylcarbamoyl chloride | N-(N'-dimethylamino)carbonyl derivative | 62 |

| 2-(trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride | Acetic anhydride | N-acetyl derivative | 64 |

Formation of Nitrogen-Containing Heterocycles

The presence of both an amino and a hydroxyl group in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction conditions and the nature of the other reactants, a variety of bicyclic structures can be envisioned. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of fused pyrazine (B50134) or piperazine (B1678402) ring systems. Intramolecular cyclization reactions, possibly after modification of one of the functional groups, could also be employed to construct novel heterocyclic frameworks. The synthesis of bicyclic cyclopropylamines from amino acid derivatives highlights the potential for forming complex ring systems from bifunctional starting materials.

Reactivity of the Cyclohexene Double Bond

The double bond in the cyclohexene ring is susceptible to a range of electrophilic addition reactions. The presence of the allylic hydroxyl and the homoallylic amino group can influence the stereoselectivity and regioselectivity of these reactions.

Common reactions of the cyclohexene double bond include:

Hydrogenation: Catalytic hydrogenation of the double bond would lead to the corresponding saturated cis-4-aminocyclohexanol.

Halogenation: Addition of halogens such as bromine or chlorine across the double bond would result in the formation of a dihalogenated derivative.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. The stereochemistry of the epoxidation would likely be directed by the cis-hydroxyl group.

Hydroxylation: Dihydroxylation of the double bond, for instance using osmium tetroxide, would lead to the formation of a triol.

Table 4: Common Reactions of the Cyclohexene Double Bond Note: This data is based on analogous cyclohexene systems and is intended to be representative of the expected reactivity.

| Reaction | Reagent(s) | Expected Product |

| Hydrogenation | H₂, Pd/C | cis-4-Aminocyclohexanol |

| Bromination | Br₂ | 4-Amino-2,3-dibromocyclohexan-1-ol |

| Epoxidation | m-CPBA | 4-Amino-2,3-epoxycyclohexan-1-ol |

| Dihydroxylation | OsO₄, NMO | 4-Aminocyclohexane-1,2,3-triol |

Electrophilic Addition Reactions (e.g., Epoxidation, Dihydroxylation)

Electrophilic addition reactions targeting the double bond of this compound are fundamental to its functionalization. The outcomes of these reactions, such as epoxidation and dihydroxylation, are heavily influenced by the directing effects of the neighboring hydroxyl and amino groups.

Epoxidation: The conversion of an alkene to an epoxide is typically achieved using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). beilstein-journals.orgnih.gov The reaction proceeds via a concerted mechanism where an oxygen atom is delivered to the double bond. beilstein-journals.orglibretexts.org For substrates like 4-aminocyclohex-2-en-1-ol, the stereoselectivity of the epoxidation is not straightforward due to the presence of two potential directing groups: the hydroxyl group and the amino group. These groups can form hydrogen bonds with the epoxidizing agent, directing its approach to one face of the double bond. bdu.ac.in

Dihydroxylation: The addition of two hydroxyl groups across the double bond can be accomplished with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). thermofisher.comnih.gov These reactions typically proceed through a concerted, syn-addition mechanism, meaning both hydroxyl groups are added to the same face of the alkene. beilstein-journals.orgnih.gov This process leads to the formation of a cyclic intermediate (e.g., an osmate ester), which is subsequently hydrolyzed to yield a vicinal diol. thermofisher.comnih.gov Given the cis relationship of the existing amino and hydroxyl groups, a syn-dihydroxylation directed by these groups would be expected to yield a product with all four substituents on the same face of the ring. An alternative anti-dihydroxylation can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. nih.govthermofisher.com

Directed Epoxidation and Hydroxylation Mechanisms (Hydroxy- and Ammonium-Directed)

The stereochemical course of electrophilic additions to this compound is a direct consequence of intramolecular directing effects. Both the hydroxyl (-OH) and the amino (-NH₂) groups can influence the facial selectivity of the reaction.

In the case of epoxidation, the reaction can be directed by either the hydroxyl group or the amino group, which, under acidic conditions (often present with m-CPBA or added as a co-reagent), is protonated to form an ammonium (B1175870) ion (-NH₃⁺). bdu.ac.in Studies on the closely related trans-isomer have demonstrated a competition between these two directing pathways. bdu.ac.in

Hydroxy-Directed Pathway: The allylic hydroxyl group can form a hydrogen bond with the incoming peroxy acid, directing the epoxidation to the syn face relative to the -OH group.

Ammonium-Directed Pathway: The ammonium ion, formed in situ, can also direct the epoxidation via hydrogen bonding. The effectiveness of this direction depends on the substitution of the amine and the conformational flexibility of the ring. bdu.ac.in

Research on N-substituted trans-4-aminocyclohex-2-en-1-ols established a clear hierarchy of directing group ability: secondary ammonium groups were found to be significantly stronger directing groups than the hydroxyl group, which in turn was stronger than a tertiary amine. bdu.ac.in The superior directing ability of the secondary ammonium ion is attributed to its two hydrogen-bond donor sites and greater conformational flexibility. bdu.ac.in For this compound, where both groups are on the same side of the ring, they would both direct the electrophile to the opposite face, leading to a potentially high degree of stereocontrol.

| Directing Group | Relative Directing Ability | Mechanism |

|---|---|---|

| Secondary Ammonium (e.g., -NH₂Bn⁺) | Strongest | Hydrogen bonding with two H-donors |

| Hydroxyl (-OH) | Intermediate | Hydrogen bonding with one H-donor |

| Tertiary Ammonium (e.g., -NHBn₂⁺) | Weakest | Steric hindrance and reduced H-bonding |

Catalytic Hydrogenation and Isomerization Studies

Catalytic hydrogenation of the alkene in this compound reduces the double bond to yield 4-aminocyclohexan-1-ol. The stereochemical outcome of this reaction—that is, the formation of cis or trans diastereomers of the final product—is highly dependent on the choice of catalyst and reaction conditions.

Typically, the transition-metal catalyzed hydrogenation of substituted arenes and cyclohexenes favors the delivery of hydrogen to the less sterically hindered face, often resulting in the cis product. youtube.com However, specific catalysts can alter this selectivity. For instance, in the hydrogenation of phenol (B47542) derivatives, palladium catalysts have been shown to favor the formation of trans-cyclohexanols, while rhodium-based catalysts preferentially yield the cis-isomers. youtube.combyjus.com This switch in diastereoselectivity is attributed to different mechanisms of substrate coordination and hydrogen delivery at the catalyst surface. youtube.com The trans-isomers are often the thermodynamically more stable product, but their formation may require desorption and readsorption of an intermediate to the catalyst surface. youtube.com

Beyond hydrogenation, the isomerization of the cis isomer to the more thermodynamically stable trans isomer is a relevant transformation. Chemical isomerization of such aminocyclohexane systems can be challenging. wiley-vch.de However, dynamic kinetic resolution processes using enzymes, such as a transaminase, have been shown to effectively convert cis/trans mixtures of 4-substituted cyclohexane-1-amines into the pure trans diastereomer. wiley-vch.de This biocatalytic approach proceeds via a selective deamination of the cis-amine followed by a re-amination event that favors the formation of the more stable trans product. wiley-vch.de

| Catalyst | Typical Major Product Isomer | Reference |

|---|---|---|

| Palladium (e.g., Pd/Al₂O₃) | trans | youtube.com |

| Rhodium (e.g., Rh/C) | cis | youtube.com |

Rearrangement Reactions and Fragmentations

The bifunctional nature of this compound makes it a candidate for various rearrangement reactions, particularly under acidic or basic conditions. While specific studies on this exact molecule are not prominent, its structure suggests potential pathways based on well-established organic reactions.

One plausible transformation is an acid-catalyzed dehydration followed by rearrangement. Protonation of the hydroxyl group would form a good leaving group (water), generating a secondary allylic carbocation. youtube.com This intermediate could then undergo a 1,2-hydride or alkyl shift, or capture a nucleophile at a different position, leading to rearranged products.

Furthermore, the 1,2-amino alcohol motif present after potential oxidation of the double bond could undergo reactions analogous to the α-ketol or α-iminol rearrangement. beilstein-journals.org In such a rearrangement, an α-hydroxy imine or ketone isomerizes through a 1,2-shift. beilstein-journals.org For example, if the alcohol were oxidized to a ketone, the resulting α-amino ketone could potentially rearrange under appropriate conditions.

Fragmentation reactions are also conceivable. For instance, under mass spectrometry conditions, protonated amino acids and related structures undergo characteristic fragmentations, often involving the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov For this compound, initial loss of water from the protonated molecule would be a likely first step in a fragmentation cascade.

Stereochemistry and Conformational Analysis of Cis 4 Amino 2 Cyclohexene 1 Ol

Theoretical and Experimental Conformational Preferences

The cyclohexene (B86901) ring in cis-4-Amino-2-cyclohexene-1-ol adopts a half-chair conformation to minimize torsional strain. In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) are approximately coplanar, while C4 and C5 are puckered out of this plane. This results in two primary interconverting half-chair conformers. The substituents on the ring can occupy pseudo-axial (ax') or pseudo-equatorial (eq') positions.

Theoretical calculations, such as those using density functional theory (DFT), and experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the preferred conformation. researchgate.net For monosubstituted cyclohexenes, the substituent generally prefers the equatorial position to alleviate steric strain. masterorganicchemistry.com However, in a disubstituted system like this compound, the conformational equilibrium is dictated by the cumulative steric and electronic effects of both the amino (-NH₂) and hydroxyl (-OH) groups.

A critical factor in the conformational preference of this molecule is allylic strain, specifically A(1,3) strain. wikipedia.org This refers to the steric interaction between a substituent at the allylic position (C4, the amino group) and the substituents on the double bond (C2). In one of the half-chair conformers, the pseudo-axial amino group at C4 would experience significant steric repulsion from the hydrogen at C2, destabilizing this conformation. wikipedia.org Consequently, the conformer where the amino group at C4 occupies a pseudo-equatorial position is generally favored. The hydroxyl group at C1, being in a pseudo-axial position in this arrangement, may engage in intramolecular hydrogen bonding with the amino group, which could further stabilize this conformation.

| Interaction | Substituent | Estimated Destabilization Energy (kcal/mol) |

|---|---|---|

| A(1,3) Strain (Pseudo-axial) | -CH₃ | ~1.7 |

| A(1,3) Strain (Pseudo-axial) | -OH | ~1.2 |

| A(1,3) Strain (Pseudo-axial) | -NH₂ | ~1.6 |

Note: Data is based on general values for monosubstituted systems and serves to illustrate the principles of allylic strain. Specific values for this compound require dedicated computational studies.

Influence of Substituents on Ring Dynamics

The amino and hydroxyl substituents significantly influence the dynamics of the cyclohexene ring, particularly the barrier to ring inversion between the two half-chair conformers. The size and electronic nature of these groups are key determinants. pressbooks.pub

The preference for the C4-amino group to be in a pseudo-equatorial position to avoid A(1,3) strain creates a conformational bias, making one half-chair conformer significantly more populated at equilibrium. wikipedia.org The energy difference between the conformers, influenced by the steric bulk of the substituents, determines the height of the energy barrier for interconversion. Larger groups generally lead to a higher barrier. pressbooks.pub

Furthermore, solvent effects can play a role in the conformational equilibrium. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with intramolecular hydrogen bonding between the amino and hydroxyl groups, potentially shifting the conformational preference. researchgate.net In nonpolar solvents, intramolecular hydrogen bonding is more likely to be a dominant stabilizing factor for the conformer that allows for this interaction.

Diastereomeric Control in Synthesis and Reactions

The stereochemistry of this compound presents opportunities and challenges for diastereoselective synthesis. The cis relationship between the amino and hydroxyl groups means they are on the same face of the ring. Achieving this specific diastereomer requires careful selection of synthetic strategy.

One common approach involves the stereoselective reduction of a precursor like 4-amino-2-cyclohexenone. The directing effect of the existing amino group can influence the facial selectivity of the hydride attack on the carbonyl group. Depending on the reagent and conditions, the hydride may preferentially attack from the face opposite to the amino group, leading to the desired cis product. Enzymes, such as those from Saccharomyces cerevisiae, can also be used for highly stereoselective reductions of substituted cyclohexanones. nih.gov

Alternatively, a route starting from cyclohexene oxide can be envisioned. Nucleophilic ring-opening of the epoxide with an amine-containing nucleophile would proceed via an anti-periplanar attack, typically yielding a trans product. To obtain the cis isomer, a more complex multi-step synthesis involving inversion of a stereocenter would be necessary. Enzymatic desymmetrization of meso compounds, such as appropriately substituted cyclohexene derivatives, can also be a powerful tool for establishing the correct relative stereochemistry. mdpi.com

| Reaction | Substrate | Typical Outcome | Controlling Factors |

|---|---|---|---|

| Hydride Reduction | 4-Substituted-2-cyclohexenone | Mixture of cis and trans isomers | Steric hindrance, chelating effects, reagent size |

| Epoxide Ring Opening | Cyclohexene oxide | Predominantly trans product | SN2 mechanism (anti-attack) |

| Enzymatic Reduction | Substituted Cyclohexanone | High diastereoselectivity | Enzyme active site geometry |

Chirality and Enantiomeric Purity Assessment

This compound is a chiral molecule, existing as a pair of enantiomers ((1R,4S) and (1S,4R)). For applications in fields such as asymmetric synthesis or pharmaceuticals, the synthesis of a single enantiomer and the accurate determination of its purity are crucial.

Enzymatic resolution is a common method for separating the enantiomers of racemic amino alcohols. nih.govnih.gov This technique utilizes enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

The assessment of enantiomeric purity, or enantiomeric excess (e.e.), is typically performed using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). phenomenex.comcsfarmacie.cz Chiral stationary phases (CSPs) are used to physically separate the two enantiomers, allowing for their quantification. americanpharmaceuticalreview.com Polysaccharide-based or crown ether-based CSPs are often effective for the separation of amino alcohols. nih.gov

Another technique involves the use of NMR spectroscopy with chiral derivatizing agents or chiral solvating agents. By converting the enantiomers into diastereomers through reaction with a chiral agent (e.g., Mosher's acid), their NMR signals can be distinguished and integrated to determine the enantiomeric ratio. researchgate.net

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms within a molecule can be mapped out.

Comprehensive ¹H and ¹³C NMR Analysis

A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of cis-4-Amino-2-cyclohexene-1-ol would provide the foundational information for its structural assignment. The ¹H NMR spectrum would reveal the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons in a given environment. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom, indicating the total number of distinct carbon environments in the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-H | ~4.0 | ~70 |

| C2-H | ~5.8 | ~130 |

| C3-H | ~5.9 | ~128 |

| C4-H | ~3.5 | ~50 |

| C5-H | ~2.0 (ax), ~1.8 (eq) | ~30 |

| C6-H | ~2.1 (ax), ~1.7 (eq) | ~32 |

| O-H | Variable | - |

| N-H₂ | Variable | - |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, NOESY) for Stereochemical Assignment

To unambiguously assign the stereochemistry and confirm the connectivity of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons, for instance, between the proton at C1 and its neighbors at C2 and C6, thus mapping the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This powerful experiment allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, regardless of their through-bond connectivity. For this compound, NOESY would be instrumental in confirming the cis relationship between the amino and hydroxyl groups. Key NOE correlations would be expected between protons that are close in space, which would help to define the conformation of the cyclohexene (B86901) ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise atomic coordinates can be determined. For this compound, an X-ray crystal structure would unequivocally confirm the cis stereochemistry of the substituents on the cyclohexene ring. Furthermore, if a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration of the stereocenters can also be determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Z | 4 |

| R-factor | < 0.05 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₆H₁₁NO), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would provide further structural information by identifying characteristic fragmentation patterns resulting from the loss of functional groups such as water (H₂O) or ammonia (B1221849) (NH₃).

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band around 3300-3500 cm⁻¹

N-H stretch: Two sharp bands in the region of 3300-3400 cm⁻¹ for the primary amine

C=C stretch: A band around 1650 cm⁻¹

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region

N-H bend: A band around 1600 cm⁻¹

Raman spectroscopy would provide complementary information, particularly for the C=C bond, which typically gives a strong Raman signal.

Computational and Theoretical Chemistry Studies of Cis 4 Amino 2 Cyclohexene 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like cis-4-Amino-2-cyclohexene-1-ol. These methods provide insights into the electron distribution, orbital energies, and reactivity indices, which are fundamental to understanding the chemical behavior of the molecule.

This area of study would involve mapping the potential energy surface for reactions involving this compound. Researchers would use computational methods to locate and characterize the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. This analysis is crucial for elucidating reaction mechanisms, such as those involved in its synthesis or subsequent transformations. Intrinsic Reaction Coordinate (IRC) calculations would typically be performed to confirm that a located transition state correctly connects the reactants and products.

Building upon transition state analysis, computational studies would predict the thermodynamic and kinetic parameters of reactions. This includes calculating activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. Using theories like Transition State Theory (TST), rate constants for various reaction pathways could be estimated, providing a quantitative understanding of how quickly different transformations are expected to occur under specific conditions.

Theoretical calculations can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming molecular structures. For this compound, this would involve:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants.

IR Spectroscopy: Simulation of vibrational frequencies to help assign absorption bands to specific molecular motions.

UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and absorption wavelengths.

A comparison of simulated and experimental spectra helps to validate both the computational model and the experimental characterization.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the physical behavior of molecules, including their preferred shapes and interactions with their environment.

The flexible six-membered ring of this compound can adopt several different conformations. A systematic conformational search would be conducted to identify all possible low-energy structures. Each of these conformers would then be subjected to geometry optimization and energy minimization to find the most stable three-dimensional arrangements. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Potential Conformers (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair-1 (Equatorial OH, Axial NH₂) | 0.00 | C1-C2-C3-C4: -55.2 |

| Chair-2 (Axial OH, Equatorial NH₂) | 1.25 | C1-C2-C3-C4: 54.8 |

Understanding how this compound interacts with itself and with solvent molecules is key to predicting its physical properties, such as solubility and boiling point. Molecular dynamics simulations can model these interactions over time. Furthermore, the effect of different solvents on conformational stability and reactivity can be studied using implicit or explicit solvent models in quantum chemical calculations. These models account for the stabilization or destabilization of charges and dipoles by the surrounding medium.

Mechanistic Insights from Computational Studies

General computational studies on related reactions, such as the palladium-catalyzed allylic amination of cyclohexenol derivatives, provide a foundational understanding of the potential mechanisms at play. These studies often explore the intricacies of catalyst-substrate interactions, the energetics of various reaction coordinates, and the factors governing stereoselectivity. However, without specific computational data for this compound, any mechanistic discussion would be speculative and not based on the direct, detailed research findings required for this article.

Therefore, the presentation of specific data tables detailing energy barriers, bond lengths of transition states, or other computational parameters for reactions involving this compound is not possible at this time. Further research in the field of computational chemistry is needed to provide these specific mechanistic insights.

Applications of Cis 4 Amino 2 Cyclohexene 1 Ol As a Synthetic Synthon in Organic Chemistry

Asymmetric Building Block in Stereoselective Synthesis

The distinct spatial arrangement of the functional groups in cis-4-Amino-2-cyclohexene-1-ol provides a powerful tool for chemists to direct the outcome of chemical reactions, a concept known as stereoselective synthesis. The cis-relationship between the amino and hydroxyl groups can be exploited to influence the approach of reagents from a specific face of the molecule, leading to the formation of a desired stereoisomer.

This compound serves as a chiral scaffold from which multiple stereocenters can be introduced with high precision. For instance, the hydroxyl group can direct the epoxidation of the double bond to the same face of the ring (syn-epoxidation), while the amino group can be transformed into various other functionalities, each step maintaining or influencing the stereochemical integrity of the subsequent products. The ability to produce specific enantiomers is crucial in fields like medicinal chemistry, where the biological activity of a molecule is often dependent on its precise three-dimensional structure.

Key transformations where this compound and related structures are used as asymmetric building blocks include:

Directed Epoxidation: The allylic alcohol functionality can direct epoxidizing agents to the syn-face of the double bond.

Nucleophilic Additions: The existing stereocenters influence the facial selectivity of additions to carbonyl groups or other electrophilic centers introduced onto the scaffold.

Ring-Opening Reactions: The selective opening of derived epoxides or aziridines with various nucleophiles allows for the installation of new functional groups with defined stereochemistry.

Precursor for Complex Natural Products and Analogues

The structural motifs present in this compound are found within the core of numerous biologically active natural products. This has made it an attractive starting material for the total synthesis of these complex molecules and their analogues, which are often developed to improve therapeutic properties.

One prominent family of natural products synthesized from precursors related to this compound are the conduramines . These are aminocyclitols that exhibit glycosidase inhibitory activity. For example, a synthetic route starting from cyclohexa-1,4-diene proceeds through an amino alcohol intermediate which, after epoxidation and subsequent ring-opening, yields various conduramine derivatives. figshare.comnih.gov The synthesis of (-)-Conduramine A-1, (-)-Conduramine A-2, and (-)-Conduramine E-2 has been successfully achieved through such strategies. figshare.comnih.gov

The cyclohexene (B86901) core is also a key structural feature in the antiviral drug oseltamivir (B103847) (Tamiflu). While the commercial synthesis of oseltamivir starts from shikimic acid, numerous academic syntheses have explored alternative routes. wikipedia.orgnih.gov Several of these routes utilize cyclohexene-based synthons, highlighting the importance of this structural class as precursors to complex pharmaceutical agents. The strategic placement of amino and oxygenated functionalities on the cyclohexene ring is critical for achieving the final molecular architecture of oseltamivir. wikipedia.orgresearchgate.net

Furthermore, this synthon is relevant in the synthesis of other complex alkaloids like pancratistatin (B116903) , an antineoplastic agent. rsc.orgnih.govresearchgate.net The synthesis of pancratistatin and its stereoisomers often involves the construction of a highly functionalized aminocyclohexane core, a structure readily accessible from precursors like this compound.

| Natural Product/Analogue | Therapeutic Area | Synthetic Role of Cyclohexene Synthon |

| Conduramines (A-1, A-2, E-2) | Glycosidase Inhibition | Serves as a key precursor for the aminocyclitol core. figshare.comnih.gov |

| Oseltamivir (Tamiflu) | Antiviral (Influenza) | Provides the essential functionalized cyclohexene skeleton. wikipedia.orgnih.gov |

| Pancratistatin | Antineoplastic | Acts as a foundational block for the aminocyclohexane core structure. rsc.orgnih.govresearchgate.net |

Scaffold for Catalyst and Ligand Development

In the field of asymmetric catalysis, chiral molecules are used to create catalysts and ligands that can induce enantioselectivity in chemical reactions. The rigid framework and well-defined stereochemistry of this compound make it an excellent scaffold for the design of new chiral ligands.

The amino and hydroxyl groups serve as convenient handles for modification. They can be derivatized to incorporate phosphine, amine, or other coordinating groups that can bind to a metal center. The inherent chirality of the cyclohexene backbone is then transferred to the catalytic pocket of the resulting metal complex, influencing the stereochemical outcome of the reaction it catalyzes.

While direct examples utilizing this compound are specialized, the broader class of chiral cyclohexyl-based diamines and amino alcohols are well-established as privileged ligand scaffolds. For example, derivatives of cis-1,2-diaminocyclohexane (B74578) are used to create conformationally locked chiral ligands for asymmetric reactions. researchgate.net The principle extends to amino alcohol scaffolds, which are foundational in developing bio-inspired organocatalysts, such as amino acylguanidines used in asymmetric aldol (B89426) reactions. mdpi.com The structural rigidity and stereochemical information embedded in the this compound framework make it a promising candidate for further exploration in this area.

Integration into Polymeric Materials and Advanced Chemical Structures

The functional groups of this compound also allow for its incorporation into larger, more complex chemical structures, including polymers. The amino and hydroxyl groups can act as reactive sites for polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes.

By integrating this chiral, bifunctional monomer into a polymer backbone, materials with unique properties can be developed. The rigidity of the cyclohexene ring can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the presence of regular, repeating chiral units along the polymer chain can induce the formation of helical structures or other forms of supramolecular organization, potentially leading to materials with interesting optical or chiroptical properties.

While the direct polymerization of this compound is not widely documented in mainstream literature, the principles of step-growth polymerization allow for the incorporation of such functionalized cyclic monomers. core.ac.uk The development of functional biodegradable polymers often relies on the ring-opening polymerization of monomers containing reactive pendant groups, a strategy that could be adapted for derivatives of this compound. rsc.org The technique of molecular imprinting, where polymers are created around a template molecule, also utilizes functional monomers to create specific binding sites, representing another avenue for the use of highly functionalized building blocks in advanced materials. google.com

Structure Activity Relationship Studies and Derivatives

Synthesis of Analogs with Varied Substitution Patterns

The synthesis of analogs of cis-4-amino-2-cyclohexene-1-ol with diverse substitution patterns is crucial for understanding how structural changes influence chemical and biological properties. Research has focused on modifying the aromatic ring, the cyclohexane core, and the functional groups.

One area of investigation has been the synthesis of 4-amino-4-arylcyclohexanones and their derivatives. nih.gov In these analogs, the double bond of the cyclohexene (B86901) ring is replaced by a ketone, and an aryl group is introduced at the 4-position alongside the amino group. The synthesis typically begins with a double Michael reaction of an acrylate with an arylacetonitrile, followed by cyclization, decarboxylation, and subsequent chemical transformations to yield the desired aminocyclohexanone. nih.gov The nature and position of substituents on the aromatic ring have been found to be critical for the biological activity of these compounds. nih.gov

Another approach to creating analogs involves the modification of the cyclohexane ring itself, for instance, through fluorination. The synthesis of all-cis 2,3,5,6-tetrafluorocyclohexylamine derivatives has been reported. beilstein-journals.org This process starts with a Birch reduction of benzonitrile, followed by an in situ quench with methyl iodide. The resulting cyclohexadiene is then subjected to double epoxidation and hydrofluorination ring-opening reactions to introduce the fluorine atoms. beilstein-journals.org Subsequent reduction of the nitrile group yields the amine. A key feature of this synthesis is the introduction of a methyl group to stabilize the molecule against the elimination of hydrogen fluoride. beilstein-journals.org These fluorinated analogs present a facially polarized cyclohexane ring, with the fluorine atoms creating an electronegative face. beilstein-journals.org

Furthermore, analogs with expanded ring systems, such as dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives, have been synthesized. beilstein-journals.org These syntheses can start from cis,cis-1,3-cyclooctadiene, which is converted to a bicyclic β-lactam. Cleavage of the lactam ring, followed by protection of the amine and epoxidation of the double bond, leads to key intermediates for further derivatization. beilstein-journals.org

The table below summarizes various synthetic approaches to generate analogs of aminocyclohexanol with different substitution patterns.

| Analog Type | Starting Material | Key Synthetic Steps | Reference |

| 4-Amino-4-arylcyclohexanones | Arylacetonitrile, Acrylate | Double Michael reaction, Cyclization, Decarboxylation | nih.gov |

| all-cis-2,3,5,6-Tetrafluorocyclohexylamines | Benzonitrile | Birch reduction, Epoxidation, Hydrofluorination, Nitrile reduction | beilstein-journals.org |

| Dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid | cis,cis-1,3-Cyclooctadiene | Cycloaddition to form β-lactam, Ring cleavage, Epoxidation | beilstein-journals.org |

Stereochemical Influence on Chemical Properties and Reactivity

The stereochemistry of this compound and its derivatives plays a pivotal role in determining their chemical properties and reactivity. The spatial arrangement of the amino and hydroxyl groups, as well as the conformation of the cyclohexane ring, dictates the molecule's interactions and reaction pathways. windows.netresearchgate.net

The chair-like conformation of the cyclohexane ring places substituents in either axial or equatorial positions, which significantly influences their reactivity. researchgate.net For instance, the rates of reaction for derivatives of cyclohexanol can differ based on whether the reactive group is in an equatorial or axial position. researchgate.net In conformationally mobile systems, the molecule may exist as an equilibrium of different conformers, and the reactivity can be governed by the Curtin-Hammett principle, where the product distribution may not directly reflect the population of the ground-state conformers. researchgate.net

The synthesis of specific stereoisomers, such as cis- and trans-4-aminocyclohexanol (B47343), often requires stereoselective methods. researchgate.net Biocatalysis, using enzymes like keto reductases and amine transaminases, has emerged as a powerful tool for the stereoselective synthesis of these isomers from precursors like 1,4-cyclohexanedione (B43130). researchgate.net The choice of enzyme can direct the reaction to selectively produce either the cis or the trans isomer with high diastereomeric ratios. researchgate.netnih.gov

In reactions involving the functional groups, the stereochemistry of the starting material can direct the stereochemical outcome of the product. For example, the reaction of trans-2-acylaminocyclanols with thionyl chloride can proceed with an inversion of configuration, providing a route to cis-2-aminocyclanol derivatives. researchgate.net This highlights how the initial stereochemistry is crucial for accessing different stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for determining the stereochemistry of these compounds. researchgate.net Coupling constants between protons on the cyclohexane ring can provide information about their dihedral angles and thus their relative stereochemistry (cis or trans) and conformation (axial or equatorial). researchgate.netresearchgate.net For instance, the multiplicity and coupling constants of protons adjacent to the hydroxyl and amino groups can confirm their equatorial or axial disposition. researchgate.net

The following table outlines the influence of stereochemistry on the properties and synthesis of aminocyclohexanol derivatives.

| Aspect | Influence of Stereochemistry | Method of Control/Analysis | Reference |

| Reactivity | The axial or equatorial position of functional groups affects reaction rates. | Conformational analysis | researchgate.net |

| Synthesis | Enables the selective formation of cis or trans isomers. | Stereoselective enzymatic reactions | researchgate.netnih.gov |

| Transformation | The stereochemistry of the starting material can determine the stereochemical outcome of a reaction. | Inversion reactions (e.g., with thionyl chloride) | researchgate.net |

| Structural Elucidation | Determines the relative configuration and conformation of the molecule. | NMR spectroscopy (coupling constants) | researchgate.net |

Modifications for Enhanced Synthetic Utility

To enhance the synthetic utility of this compound and its analogs, various modifications are employed. These modifications often involve the use of protecting groups to selectively mask the reactivity of the amino or hydroxyl functions, allowing for transformations at other parts of the molecule.

The protection of the amino group is a common strategy. For instance, the Boc (tert-butoxycarbonyl) group is frequently used to protect the amine in the synthesis of hydroxylated β-amino acid derivatives with an eight-membered ring. beilstein-journals.org This protection allows for subsequent reactions, such as the epoxidation of the double bond, to be carried out without interference from the nucleophilic amine. The choice of protecting group is critical, as some, like the phthalimide group, require harsh conditions for removal, while others, such as carbamates, can be removed under milder conditions. mdpi.com

Similarly, the hydroxyl group can be protected, for example, as a silyl (B83357) ether. In the synthesis of enantiomerically pure (R)-2-cyclohexen-1-ol, lipase-catalyzed transesterification is used, highlighting a method that can differentiate between enantiomers and lead to optically active building blocks. researchgate.net

The functional groups of aminocyclohexanol derivatives can also be transformed to create new reactive handles. For example, the amino and hydroxyl groups can be part of a larger, more complex molecule, and their presence is a result of the synthetic route rather than the final target. In the synthesis of monocyclic β-lactams, a Staudinger [2+2] cycloaddition is used to form the four-membered ring, with the amino group being an integral part of the starting α-amino acid. mdpi.com

Furthermore, the entire aminocyclohexanol scaffold can serve as a precursor to other cyclic systems. For example, derivatives of 2-aminocyclooctane-1-carboxylic acid have been used to synthesize bicyclic lactones. beilstein-journals.org This transformation demonstrates how the initial cyclic amino alcohol can be modified to generate more complex molecular architectures.

These modifications underscore the versatility of this compound and its derivatives as intermediates in organic synthesis, providing access to a wide range of complex molecules.

Emerging Research Directions and Future Outlook

Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, and the production of cis-4-Amino-2-cyclohexene-1-ol and its analogs is no exception. A significant focus in this area is the use of biocatalysis and chemoenzymatic strategies, which offer high selectivity under mild reaction conditions, thereby reducing energy consumption and waste generation.

Recent studies have demonstrated the successful stereoselective preparation of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130), a potentially bio-based precursor, using a combination of keto reductases (KREDs) and amine transaminases (ATAs). mdpi.com This one-pot, sequential cascade process highlights the potential of enzymatic systems to achieve high diastereomeric ratios, a crucial aspect for the synthesis of stereochemically pure compounds. mdpi.com The modularity of this enzymatic system allows for the selective synthesis of either the cis or trans isomer by choosing the appropriate stereocomplementary amine transaminase. mdpi.com

The application of such enzymatic cascades to the synthesis of unsaturated analogs like this compound is a promising avenue for future research. The high selectivity of enzymes can potentially address the challenges associated with controlling stereochemistry in traditional chemical synthesis. mdpi.com Furthermore, the use of bio-based starting materials aligns with the green chemistry goal of utilizing renewable feedstocks.

| Enzyme Type | Role in Synthesis | Potential Advantage for this compound |

| Keto Reductase (KRED) | Stereoselective reduction of a ketone to a hydroxyl group. | Control of the stereochemistry at the hydroxyl-bearing carbon. |

| Amine Transaminase (ATA) | Stereoselective introduction of an amino group. | Control of the stereochemistry at the amino-bearing carbon. |

| Lipase | Enantioselective transesterification. researchgate.net | Resolution of racemic mixtures to obtain enantiomerically pure intermediates. researchgate.net |

This table illustrates the potential application of different enzyme types in the green synthesis of this compound, based on their roles in the synthesis of related compounds.

Machine Learning and AI in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis by enabling rapid and efficient design and prediction of reaction pathways. These computational tools can analyze vast datasets of chemical reactions to identify novel synthetic routes, predict reaction outcomes, and optimize reaction conditions.

Furthermore, ML models can be trained to predict various reaction properties, such as yield, stereoselectivity, and the optimal catalytic system for a given transformation. This predictive capability can minimize the need for extensive experimental screening, thereby saving time, resources, and reducing chemical waste. While direct applications of ML and AI for the synthesis of this compound are not yet widely reported, the general advancements in this field suggest a future where in silico design and prediction will be an indispensable part of the synthetic chemist's toolkit.

| AI/ML Application | Potential Impact on this compound Synthesis |

| Retrosynthesis Prediction | Identification of novel and efficient synthetic routes. |

| Reaction Outcome Prediction | Estimation of reaction yield and stereoselectivity. |

| Catalyst Selection | Recommendation of optimal catalysts for specific transformations. |

| Reaction Condition Optimization | Prediction of ideal temperature, pressure, and solvent for a reaction. |

This table summarizes the potential applications of machine learning and AI in the synthesis of this compound and the expected impact of each application.

Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecular architectures. For the synthesis and transformation of this compound, the exploration of new catalysts is crucial for achieving high levels of stereocontrol and functional group tolerance.

Recent advancements in catalysis have seen the emergence of powerful methods for the asymmetric synthesis of functionalized cyclohexanes and cyclohexenes. These include organocatalysis, which utilizes small organic molecules to catalyze reactions, and transition-metal catalysis, which employs complexes of metals like iridium and palladium. These catalytic systems have been shown to be effective in promoting a variety of transformations, including Michael additions, aldol (B89426) reactions, and hydrogen borrowing annulations, to produce highly substituted and stereochemically complex cyclic structures.

For instance, the use of chiral iridium(I) complexes has enabled the catalytic asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols via a hydrogen borrowing mechanism. While not directly applied to this compound, this methodology demonstrates the potential for developing catalytic systems that can control the absolute stereochemistry of substituted cyclohexene (B86901) rings. The future in this area lies in the design of catalysts that are specifically tailored for the synthesis and functionalization of aminocyclohexenols, potentially leading to more efficient and selective routes to this important class of compounds.

| Catalytic System | Type of Transformation | Potential Relevance for this compound |

| Organocatalysis | Asymmetric Michael additions, Aldol reactions. | Stereoselective introduction of substituents on the cyclohexene ring. |

| Chiral Iridium(I) Complexes | Asymmetric hydrogen borrowing annulations. | Enantioselective synthesis of the cyclohexene core. |

| Palladium Catalysis | Cross-coupling reactions, C-H functionalization. | Functionalization of the cyclohexene ring with various substituents. |

This table provides an overview of novel catalytic systems and their potential applications in the synthesis and transformation of this compound.

Expanding Synthetic Utility in New Chemical Domains

The synthetic utility of this compound and related aminocyclohexenols is a burgeoning area of research with significant potential in various chemical domains, particularly in medicinal chemistry and the synthesis of novel heterocyclic compounds. ijrpr.comsemanticscholar.orgresearchgate.net The unique combination of a reactive double bond, a hydroxyl group, and an amino group on a cyclic scaffold makes this molecule a versatile building block for the construction of diverse and complex molecular architectures.

In medicinal chemistry, aminocyclitol moieties, the saturated counterparts of aminocyclohexenols, are key components in a range of biologically active compounds. researchgate.net The introduction of unsaturation, as in this compound, provides a handle for further functionalization, allowing for the synthesis of a wider array of analogs with potentially enhanced biological properties. The rigid, conformationally constrained nature of the cyclohexene ring can also be advantageous in the design of molecules that interact with specific biological targets.

Furthermore, the functional groups present in this compound make it an ideal precursor for the synthesis of novel heterocyclic compounds. mdpi.com The amino and hydroxyl groups can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. The double bond can be functionalized through various cycloaddition and addition reactions to introduce further complexity. The exploration of these synthetic transformations will undoubtedly expand the chemical space accessible from this versatile building block, leading to the discovery of new compounds with interesting properties and applications.

Q & A

Q. What are the recommended methods for synthesizing cis-4-Amino-2-cyclohexene-1-ol with high stereochemical purity?

Synthesis typically involves catalytic hydrogenation of the corresponding cyclohexenone precursor using chiral catalysts (e.g., rhodium complexes) to enforce cis-configuration . Purification via recrystallization or chromatography is critical to isolate the cis isomer from trans byproducts. For example, chiral GC or HPLC with polar stationary phases (e.g., cellulose derivatives) can resolve enantiomeric impurities .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

- NMR Spectroscopy : 1H and 13C NMR can identify key signals (e.g., olefinic protons at δ 5.2–5.8 ppm, hydroxyl proton broadening). 2D NOESY confirms cis stereochemistry through spatial proximity of the amino and hydroxyl groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (C₆H₁₁NO) and detects fragmentation patterns indicative of the cyclohexene backbone .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the cyclohexene ring or decomposition of the amino alcohol moiety. Lyophilization or stabilization with antioxidants (e.g., BHT) may extend shelf life .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity in asymmetric catalysis or ring-opening reactions?

The cis arrangement of amino and hydroxyl groups creates a rigid, hydrogen-bonded transition state, enhancing enantioselectivity in reactions like epoxide ring-opening. Comparative studies with trans isomers (e.g., trans-2-Aminocyclohexanol hydrochloride ) reveal lower catalytic efficiency due to steric hindrance .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.